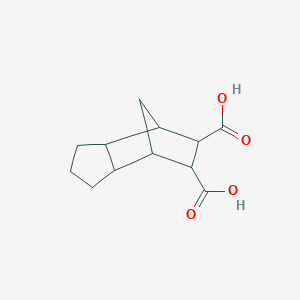
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid is a complex organic compound with a unique tricyclic structure. It is known for its stability and diverse reactivity, making it a valuable compound in various scientific and industrial applications. The compound’s molecular formula is C₁₀H₁₆O₄, and it is characterized by its octahydro-1H-4,7-methanoindene core with two carboxylic acid groups attached.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and oxidation steps. The Diels-Alder reaction between a diene and a dienophile forms the tricyclic core, which is then hydrogenated to saturate the double bonds. Subsequent oxidation introduces the carboxylic acid groups at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions using specialized reactors to ensure high yield and purity. The hydrogenation and oxidation steps are carried out under controlled conditions to maintain the integrity of the tricyclic structure. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation process, while oxidizing agents like potassium permanganate (KMnO₄) are employed for the oxidation steps.
化学反応の分析
Types of Reactions
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carboxylic acid groups to alcohols or other functional groups.
Substitution: The hydrogen atoms on the tricyclic core can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid involves its interaction with various molecular targets. The carboxylic acid groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The tricyclic core provides structural stability, allowing the compound to interact with multiple targets simultaneously. Pathways involved may include enzyme inhibition, receptor binding, and modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- Exo-tricyclo[5.2.1.0(2,6)]decane
- Endo-tricyclo[5.2.1.0(2,6)]decane
- Tetrahydrodicyclopentadiene
- Norbornane, 2,3-trimethylene-
Uniqueness
Octahydro-1H-4,7-methanoindene-5,6-dicarboxylic acid is unique due to its specific tricyclic structure and the presence of two carboxylic acid groups. This combination provides a balance of stability and reactivity, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and form diverse derivatives further enhances its value in scientific research and industrial processes.
特性
CAS番号 |
168196-18-7 |
|---|---|
分子式 |
C12H16O4 |
分子量 |
224.25 g/mol |
IUPAC名 |
tricyclo[5.2.1.02,6]decane-8,9-dicarboxylic acid |
InChI |
InChI=1S/C12H16O4/c13-11(14)9-7-4-8(10(9)12(15)16)6-3-1-2-5(6)7/h5-10H,1-4H2,(H,13,14)(H,15,16) |
InChIキー |
RBIQXRYNBGFRGN-UHFFFAOYSA-N |
正規SMILES |
C1CC2C(C1)C3CC2C(C3C(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


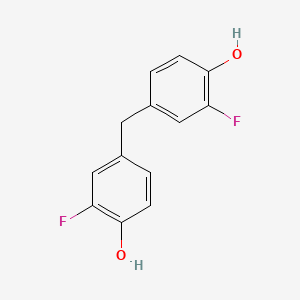

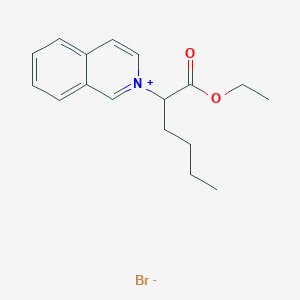
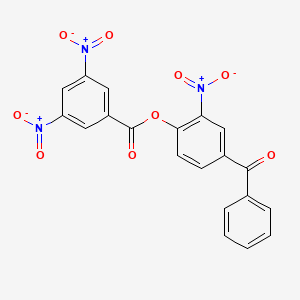
![1-tert-Butyl-4-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14271612.png)
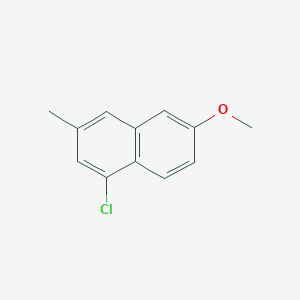
![2-Methyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14271621.png)

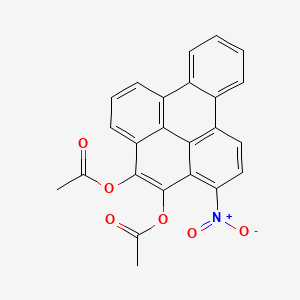

![5-Methyl-3-[(2-oxopropyl)amino]phenazin-5-ium perchlorate](/img/structure/B14271642.png)
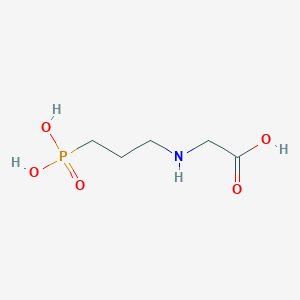
![4-[(Oxolan-2-yl)methoxy]benzene-1,2-dicarbonitrile](/img/structure/B14271658.png)

